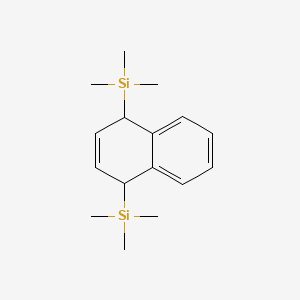

1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene

Beschreibung

Eigenschaften

IUPAC Name |

trimethyl-(4-trimethylsilyl-1,4-dihydronaphthalen-1-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26Si2/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12,15-16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEROWQSYCUMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1C=CC(C2=CC=CC=C12)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506648 | |

| Record name | (1,4-Dihydronaphthalene-1,4-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085-97-8 | |

| Record name | (1,4-Dihydronaphthalene-1,4-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene can be synthesized through the reaction of 1,4-dihydronaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene derivatives.

Reduction: Reduction reactions can yield more saturated hydrocarbon derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of trimethylsilyl groups.

Major Products Formed

Oxidation: Naphthalene derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

Materials Science: Employed in the preparation of silicon-containing polymers and materials with unique electronic properties.

Biology and Medicine:

Wirkmechanismus

The mechanism of action of 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene involves the interaction of its trimethylsilyl groups with various reagents. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and influence the electronic properties of the naphthalene core .

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(trimethylsilyl)naphthalene (1,4-BTN)

- Synthesis : Prepared by silylation of 1,4-dibromonaphthalene with Me₃SiCl, yielding 80% as a colorless solid (mp 88–89°C) .

- Structure : Fully aromatic naphthalene backbone with TMS groups. Planar geometry confirmed by NMR (δ 0.46 ppm for Si-CH₃) .

- Optical Properties : Exhibits bathochromic shifts in UV-Vis spectra (ε > 10⁴ M⁻¹cm⁻¹) due to extended conjugation. Fluorescence quantum yield (Φ) = 0.85; lifetime = 2 ns .

- Reactivity : Undergoes desilylative coupling on metal surfaces (e.g., Au(111)) to form polymeric structures .

Comparison: The dihydro variant’s non-planar structure (due to single bonds in the naphthalene ring) reduces conjugation, likely lowering ε values compared to 1,4-BTN. The dihydro structure may also enhance thermal stability, as seen in 1,4-dihydronaphthalene derivatives, which show >80% conversion at 250°C .

1,4-Bis(dimethylsilyl)naphthalene

- Synthesis : Similar to 1,4-BTN but using Me₂HSiCl, yielding 70% as a colorless liquid .

- Structure : Dimethylsilyl groups introduce steric bulk (δ 0.49 ppm in ¹H-NMR) and reduce symmetry compared to TMS analogs .

- Applications : Less studied for optical properties but may exhibit altered fluorescence quenching kinetics due to smaller substituents .

1,4-Bis(trimethylsilylethynyl)naphthalene

- Synthesis : Pd-catalyzed coupling of 1,4-dibromonaphthalene with trimethylsilylacetylene (95% yield) .

- Optical Properties : Strong bathochromic shifts (λₐᵦₛ ~ 300–350 nm) and high Φ (0.85) due to ethynyl π-conjugation .

- Reactivity : Ethynyl groups enable click chemistry applications, unlike the dihydro variant’s saturated backbone .

Comparison: The dihydro compound lacks ethynyl conjugation, resulting in weaker absorption and fluorescence. However, its hydrogenated core may improve solubility in non-polar solvents.

1,4-Bis(methylsulfanyl)naphthalene

- Structure : Planar naphthalene with sulfur substituents; minimal deviation from planarity (0.019–0.221 Å) .

- Interactions : S⋯S contacts (3.69 Å) exceed van der Waals radii, reducing molecular packing efficiency .

- Applications : Less explored in catalysis but relevant in charge-transfer complexes .

Comparison : TMS groups in the dihydro compound are bulkier and more electron-donating than methylsulfanyl groups, affecting both steric and electronic profiles in reactions.

Data Tables

Table 1: Physical and Optical Properties

Table 2: Reactivity and Stability

Biologische Aktivität

1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene (BTDSN) is a compound of interest in organic chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of BTDSN, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

BTDSN is characterized by its bis(trimethylsilyl) groups attached to a naphthalene backbone. The presence of silicon in the structure enhances its stability and reactivity in various chemical environments. The compound has been studied for its potential applications in organic synthesis and as a precursor for functional materials.

Mechanism of Biological Activity

The biological activity of BTDSN can be attributed to its ability to interact with biological molecules through several mechanisms:

- Electron Transfer Reactions : BTDSN can participate in redox reactions, which may influence cellular processes by altering the redox state of biomolecules.

- Nucleophilic Substitution : The trimethylsilyl groups can undergo nucleophilic attack, leading to the formation of reactive intermediates that may interact with proteins or nucleic acids.

- Formation of Reactive Species : Upon degradation or reaction with other compounds, BTDSN may generate reactive oxygen species (ROS), which can affect cellular signaling pathways.

Antioxidant Activity

A study investigating the antioxidant properties of BTDSN demonstrated its ability to scavenge free radicals effectively. The compound showed significant inhibition of lipid peroxidation in vitro, suggesting potential protective effects against oxidative stress-related damage.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

This data indicates that higher concentrations of BTDSN correlate with increased antioxidant activity, making it a candidate for further exploration in therapeutic applications against oxidative stress.

Cytotoxic Effects

In vitro studies using cancer cell lines have revealed that BTDSN exhibits cytotoxic effects. For instance, treatment with BTDSN resulted in reduced cell viability in A549 lung cancer cells, with IC50 values determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 30 |

| HeLa | 25 |

These findings suggest that BTDSN may possess anticancer properties, warranting further investigation into its mechanisms and potential as an anticancer agent.

Case Study 1: Anticancer Activity

In a recent study published in Chemical and Pharmaceutical Bulletin, researchers explored the anticancer effects of various silicon-containing compounds, including BTDSN. The study found that BTDSN significantly inhibited tumor growth in vivo using xenograft models. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective properties of BTDSN against neurodegenerative diseases. In models of oxidative stress-induced neuronal damage, BTDSN treatment led to a decrease in neuronal cell death and improved cognitive function in animal models. This suggests a potential role for BTDSN in neuroprotection.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene, and how do reaction parameters (e.g., solvent, temperature) influence yield?

- Methodological Answer : The synthesis typically involves silylation of dihydronaphthalene derivatives using trimethylsilyl chloride in anhydrous conditions. Polar aprotic solvents like THF or DMF are preferred to stabilize intermediates. Reaction yields (60–85%) are sensitive to temperature control (optimal range: −78°C to 25°C) to prevent desilylation side reactions. Catalyst selection (e.g., Grignard reagents or organolithium bases) also impacts regioselectivity .

Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers distinguish this compound?

- Methodological Answer :

- NMR : Trimethylsilyl (TMS) groups produce distinct NMR signals at δ 0.1–0.3 ppm. NMR shows peaks near δ 0–5 ppm for Si–CH and aromatic carbons at δ 120–140 ppm.

- IR : Si–C stretching vibrations appear at 600–800 cm.

- MS : Molecular ion [M] at m/z 278 (CHSi) with fragmentation patterns indicating loss of TMS groups .

Q. How should purification strategies (e.g., sublimation, distillation) be designed based on thermodynamic data?

- Methodological Answer : Utilize enthalpy of sublimation (ΔsubH°) and vaporization (ΔvapH°) values to select purification methods. For example:

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity in Diels-Alder or cycloaddition reactions?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, the LUMO energy of this compound (−1.8 eV) indicates electron-deficient diene behavior, favoring inverse-electron-demand Diels-Alder reactions. Solvent effects are modeled using PCM to refine activation energies .

Q. What experimental and computational approaches resolve discrepancies in reported thermochemical data (e.g., ΔfH°)?

- Methodological Answer :

Experimental : Bomb calorimetry to measure heat of formation (ΔfH°) under controlled atmospheres.

Computational : Coupled-cluster (CCSD(T)) calculations benchmarked against experimental data.

Statistical Analysis : Apply multivariate regression to identify outliers in literature data. For example, discrepancies in ΔfH° (±10 kJ/mol) may arise from impurities in samples; cross-validate with high-purity DSC measurements .

Q. How can factorial design optimize reaction conditions for high-yield synthesis?

- Methodological Answer : A 2 factorial design evaluates three variables (temperature, catalyst loading, solvent polarity) with center points to assess curvature. Example factors:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | −78 | 25 |

| Catalyst (mol%) | 5 | 15 |

| Solvent (DMF/THF) | 0 (THF) | 1 (DMF) |

| Response surface methodology (RSM) identifies optimal conditions (e.g., 0°C, 10 mol% catalyst, THF) to maximize yield while minimizing side products . |

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer : The compound’s low melting point (−5°C) and air sensitivity require cryocrystallography (100 K) with synchrotron radiation. TMS groups induce disorder in crystal lattices; refine structures using SHELXL with anisotropic displacement parameters. Key bond lengths (e.g., Si–C: 1.86–1.89 Å) and angles (C–Si–C: 109.5°) confirm geometry .

Data Contradiction Analysis

Q. How to address conflicting reports on catalytic efficiency in silylation reactions?

- Methodological Answer :

- Systematic Review : Compare catalyst performance (e.g., Pd vs. Ni) across studies using normalized turnover numbers (TON).

- Controlled Replication : Reproduce reactions under identical conditions (solvent purity, moisture levels).

- Kinetic Analysis : Fit rate constants (k) to Arrhenius plots to identify temperature-dependent deactivation pathways. Contradictions often stem from trace water (≥50 ppm) deactivating Lewis acid catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.